3-(1,3,4-Oxadiazol-2-yl)phenol
Overview
Description
3-(1,3,4-Oxadiazol-2-yl)phenol is a compound that belongs to the class of 1,3,4-oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring that includes two nitrogen atoms and one oxygen atom. This class of compounds has been extensively studied due to their diverse biological activities, including antioxidant, anticancer, and antibacterial properties .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of appropriate precursors such as aryl hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the synthesis of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols was achieved by reacting aryl hydrazides with 3,5-di-tert butyl 4-hydroxybenzoic acid using phosphorus oxychloride . Similarly, other methods include the reaction of benzoic acid hydrazides with 3-formyl-4-hydroxy-benzoic acid derivatives under microwave-accelerated solvent-free conditions .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can engage in various intermolecular interactions. For example, studies on polymorphism of certain 1,3,4-oxadiazole derivatives have shown that the strongest intermolecular interaction is the stacking of the 'head-to-head' type, with variations in the polymorphic structures due to subtle balances of very weak intermolecular interactions .
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives can participate in various chemical reactions due to their reactive sites. The oxadiazole ring can interact with radicals, contributing to the compound's antioxidant activity. For example, some 1,3,4-oxadiazole derivatives have shown better DPPH scavenging activity compared to their diacylhydrazine precursors, indicating the participation of the oxadiazole moiety in resonance stabilization of the formed radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by the substituents attached to the oxadiazole ring. These compounds have been characterized using various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and HRMS. Their antioxidant properties have been evaluated using assays like DPPH and FRAP, with some compounds exhibiting significant free-radical scavenging abilities . Additionally, the introduction of specific functional groups can enhance the biological activities of these compounds, as seen in the synthesis of N'-(5-aryl-1,3,4-oxadiazol-2-yl)phenoxyacetylthioureas .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs) : A study by Jin et al. (2014) discusses the use of iridium emitters with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol as ancillary ligands in OLEDs. The study reported high photoluminescence quantum efficiency yields, which are significant for enhancing the performance of OLEDs.
Fluoride Chemosensors : Ma et al. (2013) researched novel anion sensors that include 1,3,4-oxadiazole groups, demonstrating their application in colorimetric fluoride sensing. Their findings, available in this paper, highlighted the potential of these compounds in detecting fluoride ions via color changes.
Antioxidant Activity : Shakir et al. (2014) synthesized new derivatives containing 1,3,4-oxadiazole and evaluated their antioxidant properties. They found that certain compounds exhibited significant free-radical scavenging ability, as detailed in their study.
Antibacterial Properties : A study by Kakanejadifard et al. (2013) explored the antibacterial activities of Schiff base compounds derived from 1,3,4-oxadiazole, finding them effective against certain bacteria, as discussed in this research.
Anticancer Activities : Ahsan et al. (2020) synthesized a series of 1,3,4-oxadiazole derivatives and tested them against various cancer cell lines. Their findings, which can be seen in this paper, indicated significant anticancer activity for some compounds.
Photophysical Properties : Jing et al. (2017) investigated iridium(iii) complexes with 1,3,4-oxadiazole derivatives and their application in OLEDs. They found that these complexes showed potential as efficient emitters in OLEDs, as detailed in their study.
Antidepressant Activity : Gatphoh et al. (2022) synthesized 1,3,4-oxadiazole derivatives and evaluated their antidepressant activity. They reported potent inhibitory activity against specific targets and good antidepressant activity, as mentioned in this research.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1,3,4-oxadiazol-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-7-3-1-2-6(4-7)8-10-9-5-12-8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMNFUDFDBVTHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NN=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401702 | |
Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3,4-Oxadiazol-2-yl)phenol | |
CAS RN |
5378-29-0 | |
Record name | 3-(1,3,4-Oxadiazol-2-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5378-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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